molecular formula C23H23NO5S2 B4775208 methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

Cat. No.: B4775208
M. Wt: 457.6 g/mol
InChI Key: ASFFKXIPDSZJAV-ZHZULCJRSA-N
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Description

This compound belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent. The Z-configuration at the C5 position is critical for maintaining its planar geometry, which enhances interactions with biological targets . Key structural features include:

  • 4-Butoxy-3-methoxybenzylidene group: Provides lipophilicity and electron-donating effects via methoxy and butoxy substituents.
  • Thioxo group at C2: Enhances hydrogen-bonding capacity and metabolic stability.

This compound’s design aligns with rhodanine-based inhibitors targeting enzymes like aldose reductase or kinases, though its specific biological activity requires further validation .

Properties

IUPAC Name

methyl 4-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S2/c1-4-5-12-29-18-11-6-15(13-19(18)27-2)14-20-21(25)24(23(30)31-20)17-9-7-16(8-10-17)22(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFKXIPDSZJAV-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidinone ring is known to interact with various biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs is provided below, highlighting substituent variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name / ID Substituents on Benzylidene Core Structure Functional Groups Biological Activity / Notes References
Target Compound 4-Butoxy-3-methoxy Rhodanine-thioxo Methyl benzoate Likely enzyme inhibitor (unconfirmed)
4-({[(Z)-5-(4-Hydroxy-3-Methoxybenzylidene)...]Benzoic Acid (3d) 4-Hydroxy-3-methoxy Rhodanine-thioxo Free carboxylic acid Aldose reductase inhibitor (IC₅₀ = 0.82 μM)
(Z)-5-(3-Fluorobenzylidene)-2-Thioxothiazolidin-4-One (3) 3-Fluoro Rhodanine-thioxo Fluorine substituent Antimicrobial activity (Gram-positive bacteria)
[(5Z)-5-(5-tert-Butylpyrazin-2-Ylethylidene)-...]Acetic Acid (8) Pyrazine-ethylidene Rhodanine-thioxo Acetic acid High HPLC purity (98.42%); unconfirmed target
Triisopropylsilyl (Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-Dioxo...)Benzoate 4-Fluorobenzyl Thiazolidinedione Tosyloxyethoxy, silyl ester Synthetic intermediate; no activity reported
4-[5-(2-Methoxy-Benzylidene)-4-Oxo-2-Thioxo-Thiazolidin-3-Yl]Butyric Acid 2-Methoxy Rhodanine-thioxo Butyric acid Supplier-listed; potential kinase inhibitor
(Z)-2-Chloro-N-(5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-Yl)Benzamide 3-Methoxy-4-propoxy Rhodanine-thioxo Chlorobenzamide Halogen bonding potential; synthetic compound

Key Observations:

Substituent Effects on Activity :

  • Electron-Donating Groups : The 4-butoxy-3-methoxy substituent in the target compound increases lipophilicity compared to the polar 4-hydroxy-3-methoxy group in 3d , which may reduce cell permeability but enhance solubility .
  • Halogen Substituents : Fluorine in 3 and 9 improves metabolic stability and introduces electronegativity, favoring target binding via dipole interactions .

Functional Group Impact: Ester vs. Acid: The methyl benzoate in the target compound may act as a prodrug, unlike the free carboxylic acid in 3d, which directly inhibits aldose reductase .

Biological Relevance :

  • Antimicrobial Activity : The 3-fluorobenzylidene derivative (3 ) shows specificity against Gram-positive bacteria, suggesting substituent-driven target selectivity .
  • Kinase Inhibition : The butyric acid analog (15 ) and chlorobenzamide derivative (16 ) are structurally aligned with kinase inhibitors, though mechanistic data are lacking .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows established rhodanine condensation routes, as seen in 3d and 13, using 4-butoxy-3-methoxybenzaldehyde and methyl 4-aminobenzoate .
  • Structure-Activity Relationship (SAR): Longer alkoxy chains (e.g., butoxy vs. Planar benzylidene groups (Z-configuration) are critical for π-π stacking with enzyme active sites, as demonstrated in 10 .

Biological Activity

Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound featuring a thiazolidine core, which has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by experimental data and case studies.

Chemical Structure

The compound's molecular formula is C19H23NO5S3C_{19}H_{23}NO_5S_3 with a molecular weight of approximately 441.6 g/mol. The structure includes a thiazolidine ring and various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H23NO5S3
Molecular Weight441.6 g/mol
IUPAC Name(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in MDPI reported that several thiazolidinone derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action was linked to the inhibition of bacterial enzymes, highlighting the potential of these compounds in treating infections.

Cytotoxicity Studies

Cytotoxicity assays are essential in assessing the safety profile of new compounds. In one study, the cytotoxic effects of thiazolidinone derivatives were evaluated using the MTT assay on human normal fetal lung fibroblast MRC-5 cells. The results indicated that most tested compounds maintained cell viability above 91% at concentrations up to 10 μM, suggesting low cytotoxicity .

Anti-inflammatory Activity

Beyond antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Thiazolidinone compounds have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions.

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is influenced by their structural components. Modifications in substituents can enhance or reduce efficacy. For example:

  • Presence of Methoxy Group : Enhances solubility and bioavailability.
  • Alkyl Chain Variations : Affects lipophilicity and membrane permeability.
  • Functional Group Modifications : Can lead to increased potency against specific pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate

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